molecular formula C14H13BiO2 B14738998 Bismuthine, (acetyloxy)diphenyl- CAS No. 4723-24-4

Bismuthine, (acetyloxy)diphenyl-

Cat. No.: B14738998
CAS No.: 4723-24-4
M. Wt: 422.23 g/mol
InChI Key: GQDHGSXQYMVUJR-UHFFFAOYSA-M
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Description

Bismuthine, (acetyloxy)diphenyl- is an organobismuth compound characterized by the presence of bismuth, acetyl, and diphenyl groups. Organobismuth compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Bismuthine, (acetyloxy)diphenyl- is particularly interesting due to its potential use in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bismuthine, (acetyloxy)diphenyl- typically involves the reaction of bismuth trichloride with diphenylacetyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

BiCl3+3C6H5COClBi(C6H5CO)3+3HCl\text{BiCl}_3 + 3 \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{Bi(C}_6\text{H}_5\text{CO)}_3 + 3 \text{HCl} BiCl3​+3C6​H5​COCl→Bi(C6​H5​CO)3​+3HCl

Industrial Production Methods

Industrial production of Bismuthine, (acetyloxy)diphenyl- may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bismuthine, (acetyloxy)diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bismuth(V) derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of bismuth.

    Substitution: The acetyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.

Major Products

    Oxidation: Bismuth(V) derivatives.

    Reduction: Lower oxidation state bismuth compounds.

    Substitution: Various substituted organobismuth compounds.

Scientific Research Applications

Bismuthine, (acetyloxy)diphenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bismuthine, (acetyloxy)diphenyl- involves its interaction with molecular targets through coordination chemistry. The bismuth center can coordinate with various ligands, influencing the reactivity and stability of the compound. The pathways involved include:

    Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Reactive oxygen species (ROS) generation: The compound can induce oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Triphenylbismuthine: Another organobismuth compound with similar chemical properties.

    Bismuthinidene: A class of organobismuth compounds with a different structural framework.

Properties

CAS No.

4723-24-4

Molecular Formula

C14H13BiO2

Molecular Weight

422.23 g/mol

IUPAC Name

diphenylbismuthanyl acetate

InChI

InChI=1S/2C6H5.C2H4O2.Bi/c2*1-2-4-6-5-3-1;1-2(3)4;/h2*1-5H;1H3,(H,3,4);/q;;;+1/p-1

InChI Key

GQDHGSXQYMVUJR-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Bi](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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